molecular formula C6H18Cl2N2O B13401171 2,6-Diaminohexan-1-ol dihydrochloride

2,6-Diaminohexan-1-ol dihydrochloride

Cat. No.: B13401171
M. Wt: 205.12 g/mol
InChI Key: JWJMQDACZPRYJA-UHFFFAOYSA-N
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Description

2,6-Diaminohexan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2O and a molecular weight of 205.12592 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diaminohexan-1-ol dihydrochloride typically involves the reaction of hexane-1,6-diamine with appropriate reagents under controlled conditions. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminohexan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,6-Diaminohexan-1-ol dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Diaminohexan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Biological Activity

2,6-Diaminohexan-1-ol dihydrochloride (DAH) is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a chiral organic compound characterized by the presence of two amino groups and one hydroxyl group. Its molecular formula is C6H16Cl2N2OC_6H_{16}Cl_2N_2O. The presence of these functional groups allows DAH to participate in various biochemical interactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Enzyme Interactions
DAH has been shown to interact with specific enzymes, modulating their activity through stable complex formation. This property is particularly valuable in enzyme mechanism studies and drug development aimed at targeting specific biochemical pathways. For instance, DAH can influence metabolic pathways that are crucial in diseases such as cancer and neurodegenerative disorders.

Therapeutic Applications
Research indicates that DAH exhibits potential therapeutic effects. Its ability to interact with biological receptors suggests applications in pharmacological studies. Compounds with structural similarities to DAH have been linked to various biological activities, including anti-cancer properties and neuroprotection.

Case Studies

  • Enzyme Mechanism Studies
    A study highlighted the role of DAH in understanding enzyme mechanisms by forming complexes that stabilize the enzyme-substrate interaction. This stabilization can lead to enhanced enzyme activity or inhibition, depending on the context of the interaction.
  • Pharmacological Research
    In pharmacological research, DAH has been evaluated for its effects on specific receptors related to neurological functions. The compound's chiral nature allows it to selectively bind to certain receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
(S)-2-Aminohexan-1-ol hydrochlorideEnantiomer of DAHExhibits different biological activities due to chirality
2-AminohexaneLacks hydroxyl groupPrimarily used as a base with different reactivity
2-Amino-1-butanolShorter chain analogDistinct chemical properties affecting reactivity
3-Aminohexan-1-ol hydrochlorideSimilar functional groupsVariations in biological activity compared to DAH

Properties

IUPAC Name

2,6-diaminohexan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJMQDACZPRYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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